N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide
Description
N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide is a complex organic compound featuring a phenylcyclopropyl group, a pyridazinyl group, and a piperazinyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Properties
IUPAC Name |
N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(21-16-20(8-9-20)17-5-2-1-3-6-17)15-24-11-13-25(14-12-24)18-7-4-10-22-23-18/h1-7,10H,8-9,11-16H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXILAYDCSPGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2CCN(CC2)C3=NN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the phenylcyclopropylmethyl intermediate. This intermediate is then reacted with 4-pyridazin-3-ylpiperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds containing the pyridazinone moiety, known for their diverse pharmacological activities.
Piperazine Derivatives: Compounds with a piperazine ring, often used in medicinal chemistry for their bioactive properties.
Uniqueness
N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide is unique due to its combination of a phenylcyclopropyl group with pyridazinyl and piperazinyl groups, which may confer distinct pharmacological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
